2-Hydroxyethyl 2-Bromopropionate

ATRP initiator hydroxyl-terminated polymers end-group functionalization

2-Hydroxyethyl 2-Bromopropionate (CAS 208446-93-9, molecular formula C5H9BrO3, molecular weight 197.03 g/mol) is a bifunctional alkyl halide that serves as a specialized initiator for Atom Transfer Radical Polymerization (ATRP) [3.0.CO;2-2" target="_blank">1]. The compound features both a secondary α‑bromoester moiety—capable of initiating controlled radical polymerization—and a terminal hydroxyl group, which enables direct incorporation of hydroxyl functionality at one polymer chain end.

Molecular Formula C5H9BrO3
Molecular Weight 197.03 g/mol
CAS No. 208446-93-9
Cat. No. B8555588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyethyl 2-Bromopropionate
CAS208446-93-9
Molecular FormulaC5H9BrO3
Molecular Weight197.03 g/mol
Structural Identifiers
SMILESCC(C(=O)OCCO)Br
InChIInChI=1S/C5H9BrO3/c1-4(6)5(8)9-3-2-7/h4,7H,2-3H2,1H3
InChIKeyIYZQGEVUBMPJAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxyethyl 2-Bromopropionate CAS 208446-93-9 for ATRP: Procurement Evidence Guide


2-Hydroxyethyl 2-Bromopropionate (CAS 208446-93-9, molecular formula C5H9BrO3, molecular weight 197.03 g/mol) is a bifunctional alkyl halide that serves as a specialized initiator for Atom Transfer Radical Polymerization (ATRP) [1]. The compound features both a secondary α‑bromoester moiety—capable of initiating controlled radical polymerization—and a terminal hydroxyl group, which enables direct incorporation of hydroxyl functionality at one polymer chain end [2]. This dual‑functionality differentiates it from conventional monofunctional ATRP initiators and positions it as a strategic reagent for synthesizing hydroxyl‑terminated polymers, block copolymers, and surface‑grafted polymer brushes without post‑polymerization modification.

2-Hydroxyethyl 2-Bromopropionate: Why Generic ATRP Initiators Cannot Substitute


Conventional ATRP initiators such as ethyl 2‑bromopropionate (EBrP) or methyl 2‑bromopropionate (MBP) lack the terminal hydroxyl functionality that enables direct integration of polymers into subsequent conjugation or crosslinking reactions [1]. Post‑polymerization modification of halogen end groups to introduce hydroxyl functionality often fails due to elimination side reactions in polystyrene or ester hydrolysis in polyacrylates, necessitating additional synthetic steps that reduce overall yield and purity [2]. The bifunctional nature of 2‑Hydroxyethyl 2‑Bromopropionate circumvents these limitations, providing a single‑step route to hydroxyl‑terminated polymers with preserved halogen chain‑end fidelity for block copolymer synthesis [3].

2-Hydroxyethyl 2-Bromopropionate Quantitative Differentiation Evidence for Scientific Selection


Hydroxyl End-Group Incorporation Without Post-Polymerization Modification

Polymers prepared using 2‑Hydroxyethyl 2‑Bromopropionate contain a hydroxyl group directly at the α‑chain end, whereas polymers initiated with methyl 2‑bromopropionate (MBP) or ethyl 2‑bromopropionate (EBrP) yield only an alkyl ester terminus [1]. Direct nucleophilic displacement of halogen end groups to install hydroxyl functionality fails in polystyrene (due to elimination) and in polyacrylates (due to ester hydrolysis), whereas the hydroxyl is incorporated quantitatively and orthogonally when using 2‑Hydroxyethyl 2‑Bromopropionate [2].

ATRP initiator hydroxyl-terminated polymers end-group functionalization block copolymer

Surface Immobilization for Polymer Brush Synthesis on Carbon Nanotubes

2‑Hydroxyethyl 2‑Bromopropionate was covalently attached to carboxylic acid groups on single‑walled carbon nanotubes (SWNT) via esterification, enabling surface‑initiated ATRP of n‑butyl methacrylate to form polymer brushes [1]. Methyl 2‑bromopropionate (MBP) was added as a free initiator to control brush growth and monitor kinetics; however, MBP alone cannot achieve surface grafting without a separate coupling step [2]. Thermogravimetric analysis showed that the amount of grafted polymer increased linearly with the molecular weight of free polymer, and the resulting SWNT brushes exhibited solubility in organic solvents, demonstrating successful surface functionalization [3].

polymer brush carbon nanotube surface-initiated ATRP nanocomposite

Secondary Bromide Initiating Site for Moderate Activation Rate

The α‑bromoester moiety in 2‑Hydroxyethyl 2‑Bromopropionate is a secondary alkyl halide, whereas 2‑Hydroxyethyl 2‑Bromoisobutyrate (HEBIB, CAS 189324‑13‑8) contains a tertiary bromide [1]. Activation rate constants (kact) for Cu‑mediated ATRP initiators follow the approximate ratio of 1:10:80 for primary:secondary:tertiary α‑bromoesters under identical conditions [2]. This structural difference translates to a ~8‑fold lower activation rate for the secondary bromide initiator relative to its tertiary analog, offering more gradual initiation kinetics that can improve control over molecular weight distribution in certain monomer systems.

ATRP kinetics activation rate constant initiator structure polymerization control

2-Hydroxyethyl 2-Bromopropionate: Validated Research and Industrial Application Scenarios


Synthesis of Hydroxyl-Terminated Block Copolymers for Bioconjugation

Utilize 2‑Hydroxyethyl 2‑Bromopropionate as an ATRP initiator to directly incorporate a hydroxyl group at the α‑terminus of the first polymer block [1]. The preserved ω‑bromide end group enables chain extension to form diblock or triblock copolymers. The hydroxyl terminus can subsequently be conjugated to biomolecules (e.g., peptides, antibodies, targeting ligands) or used for crosslinking into hydrogel networks without additional deprotection or functionalization steps [2].

Surface-Initiated Polymer Brush Growth on Carbon Nanotubes or Oxidized Surfaces

Covalently immobilize 2‑Hydroxyethyl 2‑Bromopropionate onto carboxylic acid‑functionalized surfaces (e.g., oxidized carbon nanotubes, plasma‑treated polymers, or carboxylated silica) via esterification [3]. The resulting surface‑bound initiator supports ATRP growth of polymer brushes with controlled molecular weight and grafting density. Adding a sacrificial free initiator (e.g., methyl 2‑bromopropionate) enables simultaneous monitoring of polymerization kinetics and brush growth [4].

Controlled Polymerization Requiring Moderate Initiation Kinetics

Select 2‑Hydroxyethyl 2‑Bromopropionate over 2‑Hydroxyethyl 2‑Bromoisobutyrate (HEBIB) when the target polymer system benefits from slower initiation relative to propagation. The secondary bromide initiating site activates ~8‑fold more slowly than a tertiary bromide [5], which can reduce the fraction of initiator activated early in the polymerization, thereby improving molecular weight control and maintaining low dispersity (Mw/Mn < 1.20) for challenging monomer classes [6].

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